molecular formula C19H28N4O3S B2652527 N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1049449-60-6

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2652527
CAS No.: 1049449-60-6
M. Wt: 392.52
InChI Key: ZDWGPICMNGSVPF-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a sulfonamide group, a dimethylamino group, and a pyrrole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine and a suitable leaving group.

    Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Sulfonic acids, thiols, and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its sulfonamide group is known for antibacterial properties, while the dimethylamino group may contribute to its activity as a central nervous system agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The dimethylamino group may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(2-(dimethylamino)ethyl)sulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of isobutyramide.

    N-(4-(N-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide is unique due to the presence of the isobutyramide group, which may confer different steric and electronic properties compared to similar compounds

Properties

IUPAC Name

N-[4-[[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S/c1-14(2)19(24)21-15-8-10-16(11-9-15)27(25,26)20-13-18(22(3)4)17-7-6-12-23(17)5/h6-12,14,18,20H,13H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWGPICMNGSVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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